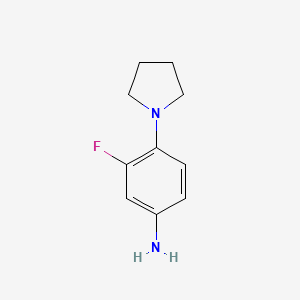

3-Fluoro-4-(pyrrolidin-1-yl)aniline

Descripción general

Descripción

3-Fluoro-4-(pyrrolidin-1-yl)aniline: is an organic compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluorine atom at the third position and a pyrrolidinyl group at the fourth position on the aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluoroaniline with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Fluoro-4-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atom or the pyrrolidinyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-Fluoro-4-(pyrrolidin-1-yl)aniline is C11H12FN, with a molecular weight of approximately 180.22 g/mol. The compound features a fluorine atom attached to a pyrrolidine ring, which is connected to an aniline backbone. This configuration enhances its reactivity and potential interactions with biological targets, contributing to its applications in drug development and material synthesis.

Medicinal Chemistry

This compound is being explored as a lead compound in the development of new pharmaceuticals. Its structural features may enhance the efficacy of drugs while minimizing side effects. The presence of the fluorine atom is particularly significant, as it can increase lipophilicity and alter the pharmacokinetic properties of drug candidates.

Case Studies:

- Drug Design : Research indicates that derivatives of this compound exhibit potential therapeutic activities against various conditions, including neurodegenerative diseases and pain management.

- Biological Activity : Studies have shown that the compound can modulate enzyme activity and influence cell signaling pathways, indicating its role in cellular processes.

Chemical Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It can undergo electrophilic aromatic substitution reactions due to the aniline moiety and participate in nucleophilic substitutions facilitated by the pyrrolidine ring.

Synthesis Examples:

- The compound has been utilized to synthesize various substituted aniline derivatives, which are crucial for developing new materials with specific electronic or optical properties .

Biological Research

The compound's unique structure allows researchers to study the effects of fluorine substitution on the biological activity of aniline derivatives. It can serve as a building block for bioactive molecules, providing insights into structure-activity relationships in drug development .

Industrial Applications

Beyond its roles in research and medicine, this compound has applications in the industrial sector, particularly in the production of dyes and pigments. Its reactivity makes it suitable for formulating specialty chemicals that require specific performance characteristics .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals targeting various diseases | Potential for neurodegenerative disease treatment |

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Used in creating substituted anilines |

| Biological Research | Study effects of fluorine on biological activity | Modulates enzyme activity; influences cell signaling |

| Industrial Applications | Production of dyes, pigments, and specialty chemicals | Valuable for formulating specific performance products |

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the pyrrolidinyl group can influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

3-Fluoroaniline: Lacks the pyrrolidinyl group, making it less sterically hindered and potentially less selective in biological applications.

4-(Pyrrolidin-1-yl)aniline: Lacks the fluorine atom, which may result in different electronic properties and reactivity.

3-Chloro-4-(pyrrolidin-1-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness: 3-Fluoro-4-(pyrrolidin-1-yl)aniline is unique due to the combination of the electron-withdrawing fluorine atom and the sterically demanding pyrrolidinyl group. This combination can result in distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

3-Fluoro-4-(pyrrolidin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a pyrrolidine ring attached to an aniline backbone. This compound, with a molecular formula of C11H12FN and a molecular weight of approximately 180.22 g/mol, presents intriguing possibilities for biological activity, particularly in the context of drug design and development.

The presence of the fluorine atom in this compound enhances its chemical reactivity and potential interactions with biological targets. The unique combination of the pyrrolidine ring contributes to its pharmacological properties, making it a candidate for further exploration in therapeutic applications.

Biological Activity

Research on this compound's biological activity is still in its early stages, but initial findings suggest potential interactions with various biological targets:

- Kinase Inhibition : Preliminary studies indicate that similar compounds have been investigated as inhibitors of c-Met kinase, which plays a crucial role in cancer progression. The biological activity of related compounds has been linked to their ability to modulate kinase pathways, suggesting that this compound may exhibit similar properties .

- Receptor Interaction : The compound's structure suggests it may interact with specific receptors or enzymes. For instance, docking studies have shown that related derivatives can bind effectively to target proteins, indicating that this compound might also possess receptor-modulating capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Comparative analysis with structurally similar compounds reveals insights into the influence of specific functional groups on biological efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | Lacks fluorine atom | Lower reactivity |

| 3-Fluoro-4-aniline | Lacks pyrrolidine ring | Reduced biological activity |

| 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | Contains bromine instead of fluorine | Different reactivity profile |

The unique combination of the fluorine atom and the pyrrolidine ring in this compound enhances its potential for specific biological interactions not observed in other analogs.

Propiedades

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTAKFXSHAJNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424679 | |

| Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93246-54-9 | |

| Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.